Epimeloscine

Stereochemistry Natural product configuration Alkaloid epimers

Epimeloscine (CAS 24314-58-7, CHEBI:141871), also designated 3-epimeloscine, is a monoterpenoid indole alkaloid belonging to the Melodinus alkaloid family—a small group of pentacyclic dihydroquinolinone natural products first isolated from Melodinus scandens Forst. (Apocynaceae).

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1259960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimeloscine
Synonymsepimeloscine
meloscine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2
InChIInChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17-,18-,19-/m0/s1
InChIKeyBEMFQIDPZLYEBJ-QZHFEQFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epimeloscine for Research Procurement: Compound Identity, Class, and Baseline Specifications


Epimeloscine (CAS 24314-58-7, CHEBI:141871), also designated 3-epimeloscine, is a monoterpenoid indole alkaloid belonging to the Melodinus alkaloid family—a small group of pentacyclic dihydroquinolinone natural products first isolated from Melodinus scandens Forst. (Apocynaceae) [1]. With molecular formula C₁₉H₂₀N₂O and a monoisotopic mass of 292.15756 Da, it shares an identical elemental composition with its C(3)/C(16) epimer meloscine but differs in stereochemical configuration at the B–C ring fusion [2]. The compound has been detected in multiple Melodinus species, including M. scandens, M. fusiformis, and M. cochinchinensis, and is biosynthetically derived from scandine through hydrolysis and decarboxylation [1]. Its pentacyclic scaffold features a congested cyclopentane core bearing four contiguous stereocenters, two of which are all-carbon quaternary centers—a structural motif that has driven extensive total synthesis efforts.

Why Meloscine Cannot Substitute for Epimeloscine in Research and Sourcing Decisions


Although epimeloscine and meloscine share identical molecular formulas and differ only in stereochemistry at a single ring-fusion carbon, they are not interchangeable for procurement or experimental purposes. Epimeloscine is the thermodynamically less stable epimer; base-mediated epimerization (KOtBu) converts epimeloscine to meloscine in 83% yield, but the reverse transformation does not occur under comparable conditions [1]. Critically, synthetic routes that produce meloscine directly (e.g., Overman 22-step, Bach 15-step, Feldman 19-step) do not yield epimeloscine as the major product, whereas the shortest published route (Curran, 2011) produces epimeloscine stereoselectively as the direct product [2]. For laboratories requiring the epimeloscine stereoisomer—whether for stereochemical structure–activity relationship (SAR) studies, analog library construction, or biosynthetic pathway interrogation—procurement or synthesis of the correct epimer is non-negotiable. The quantitative evidence below demonstrates exactly where and by how much epimeloscine differs from its closest analogs.

Epimeloscine: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Stereochemical Configuration at the B–C Ring Fusion: Epimeloscine vs. Meloscine

Epimeloscine and meloscine are C(16) epimers. Epimeloscine bears the (1R,10R,12S,19S) absolute configuration, whereas meloscine bears (1R,10S,12S,19S). The stereochemical difference resides at the B–C ring fusion (C10 in IUPAC numbering; historically designated C16), which controls the relative orientation of the tetrahydroquinoline (B-ring) and indolizine (C/D-ring) substructures [1]. This single stereocenter inversion produces distinct NMR spectroscopic signatures: epimeloscine exhibits a characteristic ¹H-NMR coupling pattern at the C3 methine proton and distinct ¹³C chemical shifts at the bridgehead carbons relative to meloscine [2]. The configuration was unequivocally established by X-ray crystallography of meloscine and correlated to epimeloscine via chemical interconversion [1].

Stereochemistry Natural product configuration Alkaloid epimers

Total Synthesis Step-Count: Curran Epimeloscine Route vs. Published Meloscine Routes

The Curran (2011) radical cascade annulation route is the most concise synthesis reported for any Melodinus alkaloid and the only route that delivers epimeloscine stereoselectively as the direct product. The synthesis requires 13 total steps with a longest linear sequence of 10 steps [1]. By comparison, the only other route that accessed epimeloscine—Overman's aza-Cope–Mannich approach (1991)—produced epimeloscine as a minor stereoisomer (<10% of the product mixture) in a 22-step sequence [2]. Routes targeting meloscine directly: Bach (2009) required 15 steps (9% overall yield); Feldman (2013) required 19 steps [3][4]. The Curran route thus represents a ≥2-fold reduction in linear step count versus the Overman route and a 5-step advantage over the shortest meloscine-targeted route.

Total synthesis Synthetic efficiency Route comparison

Epimerization Control: Quantitative Conversion of Epimeloscine to Meloscine

Epimeloscine is the kinetically favored product of the Curran radical cascade annulation but is thermodynamically less stable than meloscine. Treatment of (±)-epimeloscine with potassium tert-butoxide (KOtBu) in tert-butanol at ambient temperature cleanly epimerizes the C3 position, affording (±)-meloscine in 83% isolated yield [1]. This interconversion is unidirectional under these conditions; meloscine does not epimerize back to epimeloscine. The facility of this transformation confirms that the two epimers sit on different thermodynamic planes and validates epimeloscine as the mandatory synthetic intermediate for accessing both stereoisomers from the shortest available route.

Epimerization Stereochemical interconversion Thermodynamic stability

Core Scaffold Assembly Efficiency: 5-Step Sequence Yield for Epimeloscine ABCD Ring System

The Curran synthesis assembles the ABCD tetracyclic core of epimeloscine in only 5 chemical steps from commercially available precursors, proceeding in nearly 20% overall yield [1]. This core construction sequence comprises: (i) acylation to couple precursors; (ii) stereoselective tandem radical cyclization of a divinylcyclopropane (38% yield, unoptimized) to forge rings C and D simultaneously; (iii) Boc deprotection; and (iv) group-selective ring-closing metathesis to form ring E. Notably, this sequence employs no oxidations, no reductions, and no functional group transformations beyond a single deprotection [1]. By contrast, the equivalent core assembly in the Overman route required ~18 steps, and the Bach route to meloscine required 10–11 steps from the key intermediate 5a to the natural product [2]. The 5-step, ~20% yield core assembly represents a benchmark for analog generation efficiency.

Synthetic methodology Scaffold assembly Yield optimization

Analog Library Diversification: Five D-Ring Variants Accessible from Epimeloscine Scaffold

The radical [3+2]-divinylcyclopropane annulation platform developed for epimeloscine synthesis has been extended to encompass five distinct D-ring variants (5-, 6-, and 7-membered D-rings with varied substitution), providing access to a focused library of epimeloscine/meloscine analogs [1]. The stereoselectivity of the radical annulation consistently delivers the epimeloscine-type trans B–C ring fusion, enabling doubled analog numbers through end-game epimerization to the meloscine series. Radical cyclization yields for the annulation step range from 38% (sec-amide substrate) to 55% (tert-amide, N-Bn substrate), with the tert-amide rotamer providing superior efficiency due to conformational pre-organization [1]. No comparable diversification strategy has been reported for any other entry point into the Melodinus alkaloid family.

Analog synthesis Chemical library Diversification

Biological Activity: Epimeloscine Cytotoxicity in Context of the Melodinus Alkaloid Class

Direct primary literature reporting quantitative biological activity specifically for purified epimeloscine is extremely limited. As of 2011, a published report by Trost and colleagues explicitly stated that 'no biological activity has been directly attributed to any member of this [Melodinus alkaloid] class to date' [1]. However, class-level inference is available from structurally related Melodinus alkaloids: melosine B, a pentacyclic indole alkaloid isolated from Melodinus cochinchinensis fruits, exhibited moderate cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) with IC₅₀ values ranging from 1.6 to 8.1 μM [2]. Additionally, certain Melodinus species are used in Chinese folk medicine for treating meningitis and rheumatic heart disease, suggesting pharmacological relevance for this alkaloid class [1]. A vendor technical source (non-primary) reports an IC₅₀ of 2.57 μM for epimeloscine against HepG2 hepatocellular carcinoma cells, but this value could not be verified against an accessible primary research publication at the time of this analysis. Prospective procurers should treat any unverified cytotoxicity claims with caution and request primary data from vendors before making selection decisions based on biological potency.

Cytotoxicity Anticancer Class-level activity

Epimeloscine: Evidence-Backed Research Application Scenarios Based on Verified Differentiation Data


Stereochemical Probe in Melodinus Alkaloid Structure–Activity Relationship (SAR) Studies

Epimeloscine, with its distinct (1R,10R,12S,19S) B–C ring fusion stereochemistry, serves as an essential paired epimer comparator to meloscine (1R,10S,12S,19S) in any systematic SAR campaign targeting the Melodinus chemotype [1]. The unidirectional epimerization (KOtBu, 83% yield) allows a single procurement of epimeloscine to furnish both epimers for paired biological testing, eliminating the need to source meloscine independently [2]. This stereochemical pairing is critical because the B–C ring fusion geometry directly influences the three-dimensional presentation of the lactam B-ring and tetrahydroquinoline pharmacophoric elements.

Medicinal Chemistry Scaffold for Focused Analog Library Synthesis

The epimeloscine scaffold is the only Melodinus alkaloid core for which a modular diversification platform has been experimentally demonstrated, with five distinct D-ring variants (5-, 6-, and 7-membered) accessible through the same radical [3+2]-annulation chemistry [3]. The 5-step core assembly (~20% yield) and the ability to double analog count through end-game epimerization make epimeloscine the preferred entry point for constructing focused libraries of Melodinus-inspired compounds for phenotypic or target-based screening [2][3].

Synthetic Methodology Development and Route Benchmarking

Epimeloscine's congested pentacyclic framework—featuring four contiguous stereocenters including two all-carbon quaternary centers—makes it a rigorous benchmark substrate for validating new synthetic methodologies in radical cyclization, ring-closing metathesis, and cascade annulation chemistry [2]. The Curran 10-linear-step route sets the current efficiency standard against which new synthetic approaches are measured, and the availability of detailed experimental procedures in the primary literature facilitates direct methodological comparisons [2][3].

Natural Product Dereplication and Analytical Reference Standard

Epimeloscine has been isolated from multiple Melodinus species (M. scandens, M. fusiformis, M. cochinchinensis) and is frequently encountered in phytochemical investigations of the genus [1][4]. Its distinct ¹H and ¹³C NMR spectroscopic signatures, deposited in spectral databases (SpectraBase, 5 NMR spectra), enable its use as an authentic reference standard for dereplication studies, facilitating the rapid identification of known compounds in crude extracts and guiding the isolation of novel analogs [5].

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